

Head-to-head comparison of Triacetin and polyethylene glycol (PEG) as tablet plasticizers

Author: BenchChem Technical Support Team. Date: December 2025



Head-to-Head Comparison: Triacetin and Polyethylene Glycol (PEG) as Tablet Plasticizers

A Technical Guide for Researchers and Drug Development Professionals

In the formulation of solid dosage forms, the selection of a suitable plasticizer is critical to achieving desirable mechanical properties, ensuring stability, and controlling drug release profiles. **Triacetin** and Polyethylene Glycol (PEG) are two of the most commonly employed plasticizers in the pharmaceutical industry. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison: Key Parameters

The efficacy of a plasticizer is evaluated based on its impact on several key characteristics of the tablet coating or matrix. Below is a summary of the comparative performance of **Triacetin** and PEG across critical parameters.

Mechanical Properties: Tensile Strength and Elongation

Plasticizers are added to polymers to increase their flexibility and reduce brittleness. This is quantified by measuring the tensile strength and percentage elongation of polymer films.



Polymer	Plasticizer	Concentration (% w/w)	Tensile Strength (MPa)	Elongation at Break (%)
НРМС	None	0	-	-
НРМС	Triacetin	10	~18	~8
НРМС	Triacetin	20	~12	~12
НРМС	Triacetin	30	~8	~18
НРМС	Triacetin	40	~5	~25
НРМС	PEG 400	10	~16	~10
НРМС	PEG 400	20	~10	~15
НРМС	PEG 400	30	~6	~22
НРМС	PEG 400	40	~4	~30
НРМС	PEG 1000	10	~17	~9
НРМС	PEG 1000	20	~11	~13
НРМС	PEG 1000	30	~7	~20
НРМС	PEG 1000	40	~4.5	~28

Data compiled from a study on Hydroxypropyl Methylcellulose (HPMC) films. The tensile strength of plasticized HPMC films was generally lower than that of unplasticized films, with the effect increasing as the plasticizer concentration increased.[1][2][3]

Thermal Properties: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a crucial parameter that indicates the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. A lower Tg, induced by a plasticizer, is essential for film formation at lower temperatures and for enhancing the flexibility of the coating.



Polymer	Plasticizer	Concentration (% w/w)	Glass Transition Temperature (°C)
Eudragit RS	None	0	63.02
Eudragit RS	PEG 400	5	54.25
Eudragit RS	PEG 400	10	41.86
Eudragit RS	PEG 400	20	32.33
Eudragit RS	TEC	5	55.08
Eudragit RS	TEC	10	46.71

^{*}Triethyl Citrate (TEC) is structurally similar to **Triacetin** and is often used as a comparative plasticizer. Data from a study on Eudragit RS films.[4]

Generally, both **Triacetin** and PEG are effective in reducing the Tg of polymers.[5] The extent of Tg reduction is dependent on the plasticizer concentration and the specific polymer being used.

Drug Release Profile

The choice of plasticizer can significantly influence the release of the active pharmaceutical ingredient (API) from the dosage form.



Polymer System	Plasticizer	Drug Release Characteristics
Eudragit RS 30 D Coated Pellets	PEG 6000	Formulations with PEG 6000 released more drug (98.35% after 24h) compared to those with TEC (68.01% after 24h). [6]
Eudragit RS 30 D Coated Pellets	TEC*	Slower drug release compared to PEG 6000.[6]
HPMC films	PEG 400 & 1000	Increased the moisture permeability of HPMC films, potentially leading to faster drug release.[1]
HPMC films	Triacetin	Provided a more rigid barrier to moisture compared to unplasticized HPMC films, which could result in a slower drug release.[1]

^{*}Triethyl Citrate (TEC) is used as a proxy for **Triacetin** in this comparison.

Stability

The stability of the final product is paramount. The plasticizer should not compromise the chemical or physical integrity of the dosage form over its shelf life.



Stability Aspect	Triacetin	Polyethylene Glycol (PEG)
Chemical Stability	HPMC-Triacetin systems showed higher chemical stability for Peliglitazar compared to HPMC-PEG systems.[7][8]	PVA-PEG systems showed the lowest stability for Peliglitazar among the tested combinations.[7][8]
Physical Stability (Leaching)	Prone to leaching into the tablet core, which can affect the stability of amorphous solid dispersions.	Less prone to leaching compared to Triacetin.

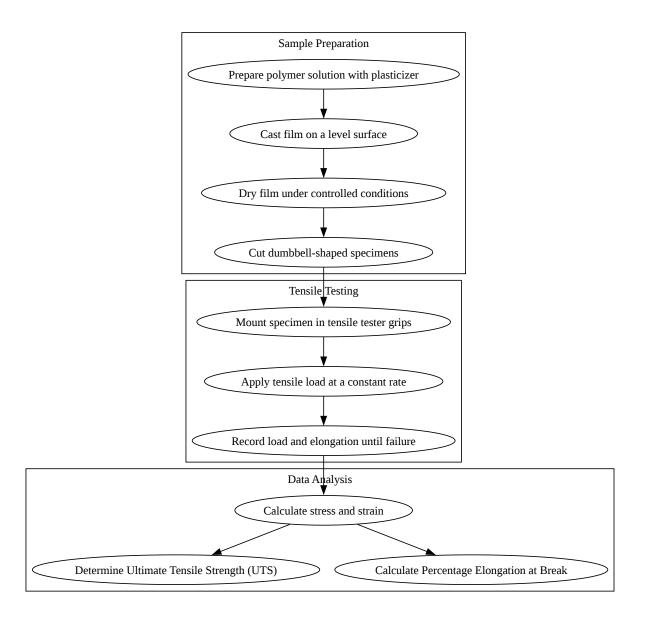
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Tensile Strength and Elongation of Thin Films

This protocol is based on the ASTM D882 standard test method.[9][10][11][12][13]





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Methodology:



- Film Preparation: Polymer films are cast from a solution containing the polymer and the plasticizer (**Triacetin** or PEG) at various concentrations. The solvent is allowed to evaporate under controlled temperature and humidity.
- Specimen Preparation: The dried films are cut into dumbbell-shaped specimens according to ASTM D882 specifications.[10] The thickness of each specimen is measured at multiple points.
- Tensile Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fails.
- Data Acquisition: The load and the corresponding elongation are recorded throughout the test.

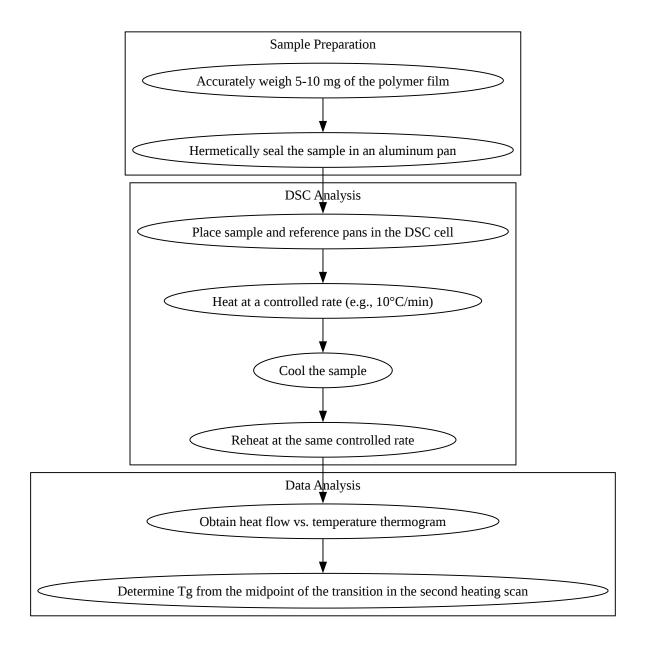
Calculation:

- Tensile Strength (MPa): The maximum load sustained by the specimen divided by the original cross-sectional area.
- Percentage Elongation (%): The increase in length of the specimen at the point of fracture divided by the original length, multiplied by 100.

Glass Transition Temperature (Tg) Determination

This protocol outlines the use of Differential Scanning Calorimetry (DSC) for Tg measurement. [14][15][16][17][18]





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Methodology:



- Sample Preparation: A small sample (5-10 mg) of the polymer film is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
- DSC Analysis: The sample and reference pans are placed in the DSC instrument. The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical heating rate is 10°C/minute.
- Data Analysis: The heat flow to the sample is recorded as a function of temperature. The Tg
 is determined from the midpoint of the step change in the heat flow curve during the second
 heating scan.

In-Vitro Drug Release Study

This protocol is based on the USP General Chapter <711> Dissolution, using USP Apparatus 2 (Paddle Apparatus).[19][20][21][22][23]

Methodology:

- Apparatus Setup: The dissolution vessels are filled with a specified volume (typically 900 mL)
 of a suitable dissolution medium (e.g., phosphate buffer pH 6.8). The medium is de-aerated
 and maintained at 37 ± 0.5°C.
- Test Procedure: A single tablet is placed in each vessel. The paddle is rotated at a specified speed (e.g., 50 rpm).
- Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn. An equal volume of fresh, pre-warmed medium is added to maintain a constant volume.
- Sample Analysis: The withdrawn samples are filtered, and the concentration of the dissolved drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry, in accordance with USP General Chapter <851>.[5][24][25][26]
- Data Analysis: The cumulative percentage of drug released is calculated at each time point.

Conclusion

Both **Triacetin** and Polyethylene Glycol are effective plasticizers, each with a distinct profile of advantages and disadvantages.



- Triacetin appears to provide better chemical stability in certain formulations and a more significant barrier to moisture. However, its tendency to leach can be a concern for the physical stability of some dosage forms, particularly those containing amorphous solid dispersions.
- Polyethylene Glycol (PEG) generally leads to higher moisture permeability and can result in a faster drug release. It is less prone to leaching compared to **Triacetin**. The choice of PEG molecular weight also allows for further modulation of film properties.

The optimal choice of plasticizer is highly dependent on the specific polymer, the physicochemical properties of the API, and the desired performance characteristics of the final dosage form. The experimental data and protocols provided in this guide serve as a valuable resource for formulators to make evidence-based decisions in the selection of the most appropriate plasticizer for their application.

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References

- 1. The influence of different plasticizers on some physical and mechanical properties of hydroxypropyl methylcellulose free films PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films -PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with Eudragit RS 30 D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of coating excipients on chemical stability of active coated tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



- 9. store.astm.org [store.astm.org]
- 10. micomlab.com [micomlab.com]
- 11. ASTM D882 Standard Test Method for Tensile Properties of Thin Plastic Sheeting-Standards and methods-WANCE: Material Testing Machines Manufacturer [wance.net]
- 12. global.saicheng.cn [global.saicheng.cn]
- 13. testresources.net [testresources.net]
- 14. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer: 14 Steps -Instructables [instructables.com]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions PMC [pmc.ncbi.nlm.nih.gov]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 18. s4science.at [s4science.at]
- 19. usp.org [usp.org]
- 20. usp.org [usp.org]
- 21. General Chapter Dissolution | USP-NF [uspnf.com]
- 22. ftp.uspbpep.com [ftp.uspbpep.com]
- 23. drugfuture.com [drugfuture.com]
- 24. uspnf.com [uspnf.com]
- 25. uspnf.com [uspnf.com]
- 26. New: Revised USP Monographs of Spectroscopic Methods ECA Academy [gmp-compliance.org]
- To cite this document: BenchChem. [Head-to-head comparison of Triacetin and polyethylene glycol (PEG) as tablet plasticizers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683017#head-to-head-comparison-of-triacetin-and-polyethylene-glycol-peg-as-tablet-plasticizers]

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